![molecular formula C18H22N2O2 B5793073 1-ethyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B5793073.png)
1-ethyl-4-[(2-naphthyloxy)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-[(2-naphthyloxy)acetyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-ethyl-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects through the inhibition of various enzymes and receptors. For example, it has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-ethyl-4-[(2-naphthyloxy)acetyl]piperazine has been found to exhibit a range of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. In addition, it has been shown to improve cognitive function and memory in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 1-ethyl-4-[(2-naphthyloxy)acetyl]piperazine is its broad range of therapeutic applications. It has been shown to exhibit activity against a variety of cancer cell lines, as well as viruses and fungi. In addition, it has been investigated for its potential use in the treatment of neurological disorders. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 1-ethyl-4-[(2-naphthyloxy)acetyl]piperazine. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions. In addition, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, 1-ethyl-4-[(2-naphthyloxy)acetyl]piperazine is a promising compound with a broad range of potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been extensively studied for its anticancer, antiviral, and antifungal activities. While its exact mechanism of action is not fully understood, it has been shown to exhibit a range of biochemical and physiological effects. Further research is needed to fully explore the potential of this compound for therapeutic use.
合成法
The synthesis of 1-ethyl-4-[(2-naphthyloxy)acetyl]piperazine involves the reaction between 1-ethylpiperazine and 2-naphthalenol in the presence of acetic anhydride. The reaction proceeds through the formation of an acyloxy intermediate, which subsequently reacts with 1-ethylpiperazine to yield the final product. The yield of the reaction is generally high, and the purity of the product can be improved through recrystallization.
科学的研究の応用
1-ethyl-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antifungal activities. In addition, it has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-19-9-11-20(12-10-19)18(21)14-22-17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVATIMGUFJPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

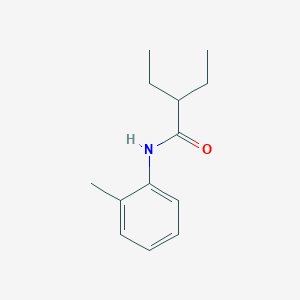
![2-[(benzylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5792999.png)
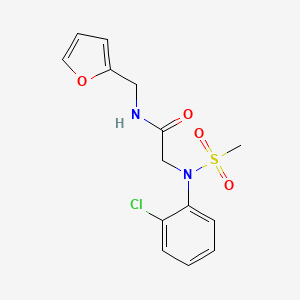
![N'-{[(3-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5793005.png)
![4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5793016.png)
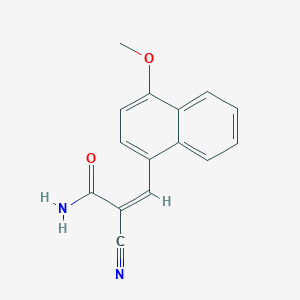

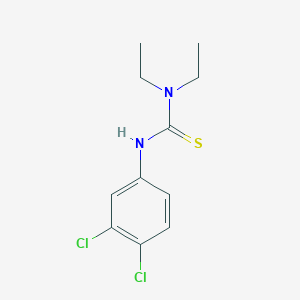
![4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5793042.png)
![4-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5793058.png)
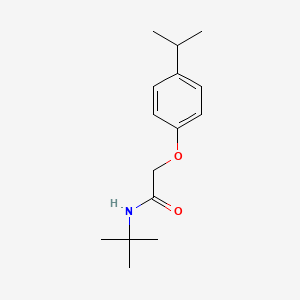
![1-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B5793068.png)
![(4-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5793080.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5793098.png)